molecular formula C11H9NO2 B3158513 3-Methylisoquinoline-7-carboxylic acid CAS No. 858646-62-5

3-Methylisoquinoline-7-carboxylic acid

Cat. No.: B3158513
CAS No.: 858646-62-5
M. Wt: 187.19 g/mol
InChI Key: KVMFOBYHZZGKKX-UHFFFAOYSA-N
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Description

3-Methylisoquinoline-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in natural products and synthetic compounds. This compound is characterized by a methyl group at the 3-position and a carboxylic acid group at the 7-position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoquinoline-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of an appropriate precursor, such as a benzylamine derivative, under acidic conditions. For example, the Skraup synthesis is a well-known method for synthesizing isoquinoline derivatives, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methylisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

3-Methylisoquinoline-7-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methylisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, isoquinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes involved in DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylisoquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 7-position and the methyl group at the 3-position allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry.

Properties

IUPAC Name

3-methylisoquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-4-8-2-3-9(11(13)14)5-10(8)6-12-7/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMFOBYHZZGKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)C(=O)O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282576
Record name 3-Methyl-7-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858646-62-5
Record name 3-Methyl-7-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858646-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-7-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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